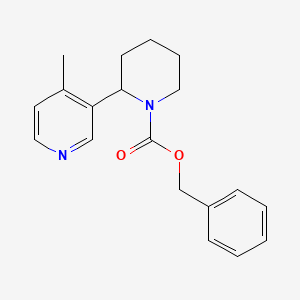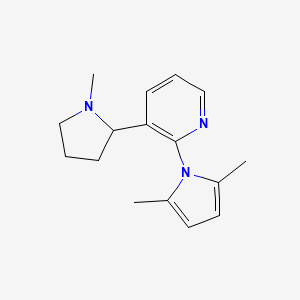
1-(2-Cyclohexylthiazol-5-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Cyclohexylthiazol-5-yl)ethanone is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclohexylthiazol-5-yl)ethanone typically involves the reaction of 2-bromo-1-(2-cyclohexylthiazol-5-yl)ethanone with thiourea under basic conditions. The reaction is carried out in ethanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve multi-step reactions starting from readily available raw materials. The process may include halogenation, nucleophilic substitution, and cyclization reactions. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
1-(2-Cyclohexylthiazol-5-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and photographic sensitizers.
作用机制
The mechanism of action of 1-(2-Cyclohexylthiazol-5-yl)ethanone involves its interaction with specific molecular targets in biological systems. The compound can activate or inhibit biochemical pathways by binding to enzymes or receptors. The thiazole ring’s aromaticity and electron distribution play a crucial role in its reactivity and interaction with biological molecules .
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
Uniqueness
1-(2-Cyclohexylthiazol-5-yl)ethanone is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its cyclohexyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and biological targets .
属性
分子式 |
C11H15NOS |
|---|---|
分子量 |
209.31 g/mol |
IUPAC 名称 |
1-(2-cyclohexyl-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C11H15NOS/c1-8(13)10-7-12-11(14-10)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3 |
InChI 键 |
NVGWUTDSEVSUIP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CN=C(S1)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




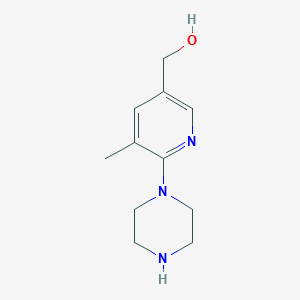
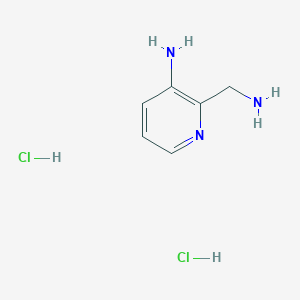

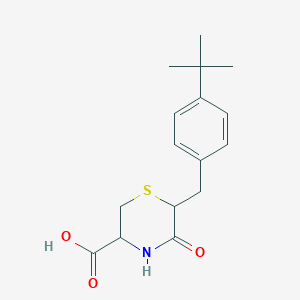


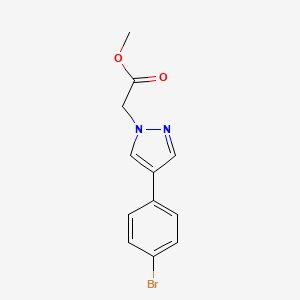
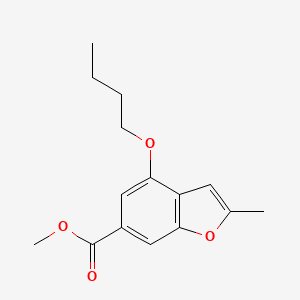
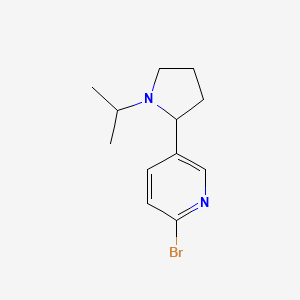
![2-(2-(((4-Cyanophenyl)amino)methyl)-7-ethyl-3-methyl-6-(N-(pyridin-2-yl)formamido)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B11809406.png)
